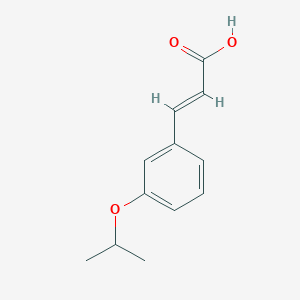

(E)-3-(3-isopropoxyphenyl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-propan-2-yloxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(2)15-11-5-3-4-10(8-11)6-7-12(13)14/h3-9H,1-2H3,(H,13,14)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODAQSSOKNXUNX-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC(=C1)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for (E)-3-(3-Isopropoxyphenyl)acrylic Acid

Executive Summary

As modern drug discovery and advanced materials science increasingly rely on structurally tuned building blocks, (E)-3-(3-isopropoxyphenyl)acrylic acid (also known as trans-3-isopropoxycinnamic acid) has emerged as a highly versatile intermediate. Characterized by its

Physicochemical and Structural Profiling

The structural integrity of (E)-3-(3-isopropoxyphenyl)acrylic acid is defined by its rigid trans-alkene geometry. This configuration maintains the coplanarity of the aromatic ring and the carboxylic acid, maximizing

Quantitative Chemical Data

The following table summarizes the core physicochemical parameters required for stoichiometric calculations, formulation, and database registration[1].

| Property | Value / Description |

| Chemical Name | (E)-3-(3-Isopropoxyphenyl)acrylic acid |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| CAS Registry Number | 188545-14-4 |

| MDL Number | MFCD11200598 |

| PubChem CID | 329819791 |

| SMILES | O=C(O)/C=C/C1=CC(OC(C)C)=CC=C1 |

| InChIKey | YODAQSSOKNXUNX-VOTSOKGWSA-N |

| Physical Form | Solid |

Synthetic Methodology: The Doebner-Knoevenagel Condensation

To achieve high stereoselectivity and yield, the synthesis of (E)-3-(3-isopropoxyphenyl)acrylic acid is best executed via the Doebner modification of the Knoevenagel condensation[2].

Causality in Experimental Design

The use of piperidine as a catalyst in a pyridine solvent system is a deliberate mechanistic choice. Piperidine acts as a nucleophilic secondary amine, transiently forming a highly reactive iminium ion with the starting 3-isopropoxybenzaldehyde. This intermediate is significantly more electrophilic than the parent aldehyde, rapidly accelerating the nucleophilic attack by the malonate enolate. Subsequent heating provides the thermal energy required to drive the irreversible decarboxylation of the dicarboxylic acid intermediate. The thermodynamic control of this elimination step ensures the exclusive formation of the less sterically hindered (E)-isomer.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system; visual and chemical checkpoints ensure the reaction proceeds as intended.

-

Initiation & Enolate Formation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 3-isopropoxybenzaldehyde (10.0 mmol, 1.64 g) and malonic acid (15.0 mmol, 1.56 g) in 10 mL of anhydrous pyridine. Add a catalytic amount of piperidine (1.0 mmol, ~0.1 mL).

-

Condensation & Decarboxylation: Attach a reflux condenser and heat the reaction mixture to 90–100°C for 4 to 6 hours. Validation checkpoint: The evolution of CO₂ gas bubbles indicates active decarboxylation. The reaction is complete when gas evolution ceases and TLC (Hexane:EtOAc 7:3) shows the consumption of the starting aldehyde.

-

Quenching & Precipitation: Cool the mixture to room temperature. Slowly pour the solution into a vigorously stirred mixture of 50 mL crushed ice and 15 mL concentrated HCl. Causality: The strong acid protonates the pyridine, forcing it into the aqueous phase as a highly soluble pyridinium salt, while the target acrylic acid—insoluble in acidic aqueous media—precipitates out as a white/off-white solid.

-

Isolation & Purification: Filter the crude precipitate under a vacuum, washing thoroughly with cold distilled water to remove residual salts. Recrystallize the crude product from a mixture of ethanol and water to yield the pure (E)-isomer.

Fig 1: Knoevenagel-Doebner synthetic workflow and mechanistic pathway.

Pharmacological & Application Landscape

Substituted cinnamic acids are privileged scaffolds in medicinal chemistry and agrochemicals[3]. The specific structural features of (E)-3-(3-isopropoxyphenyl)acrylic acid dictate its biological and material utility:

-

Lipophilic Interactions: The 3-isopropoxy substitution significantly enhances the molecule's affinity for hydrophobic binding pockets. This makes the compound an excellent precursor for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are heavily researched for modulating lipid and glucose metabolism in metabolic disorders.

-

Targeted Covalent Binding: The

-unsaturated carbonyl system acts as a mild Michael acceptor. In the context of targeted covalent inhibitors (TCIs) or antioxidant pathway activators, this moiety can form reversible or irreversible covalent bonds with nucleophilic cysteine residues on target proteins (e.g., Keap1, thereby activating the Nrf2 antioxidant pathway).

Fig 2: Structure-Activity Relationship (SAR) and pharmacological targeting logic.

Analytical Validation System

To ensure the integrity of the synthesized batch, the analytical protocol must definitively prove both the chemical structure and the stereochemistry. The following analytical markers are definitive for (E)-3-(3-isopropoxyphenyl)acrylic acid:

-

¹H NMR Spectroscopy (400 MHz, CDCl₃): The absolute hallmark of the (E)-configuration is the large scalar coupling constant of the vinylic protons. The doublet corresponding to the Ar-CH = proton typically appears at

~7.75 ppm with a coupling constant ( -

Infrared (IR) Spectroscopy (ATR): A broad absorption band between 3200–2500 cm⁻¹ confirms the hydrogen-bonded carboxylic O-H stretch. A sharp, intense peak at ~1680 cm⁻¹ indicates the highly conjugated C=O stretch, while the C=C alkene stretch appears around ~1625 cm⁻¹.

-

Mass Spectrometry (LC-MS): Electrospray ionization in negative mode (ESI-) should yield a prominent [M-H]⁻ pseudomolecular ion at m/z 205.1, perfectly aligning with the exact mass of the compound.

References

1. 2. 3. 4.

Sources

Structure Elucidation of (E)-3-(3-Isopropoxyphenyl)acrylic Acid: A Comprehensive Analytical Guide

Executive Summary

The unambiguous structural elucidation of small organic molecules is a foundational pillar of drug development and synthetic chemistry. This whitepaper provides an in-depth, self-validating analytical framework for elucidating (E)-3-(3-isopropoxyphenyl)acrylic acid (often referred to as m-isopropoxycinnamic acid). By synthesizing data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a rigorous methodology to confirm the molecule's empirical formula, regiochemistry (meta-substitution), and stereochemistry (E-alkene geometry).

Fig 1: Multi-modal analytical workflow for the structure elucidation of the target compound.

Molecular Architecture & Theoretical Basis

The target compound,

-

Aromatic Core (4 DoU): A benzene ring, specifically requiring proof of a 1,3-disubstitution (meta) pattern.

- -Unsaturated Carbonyl (2 DoU): An acrylic acid moiety. The geometry of the alkene must be proven to be trans (E-isomer), which is thermodynamically favored due to minimized steric clash between the bulky aromatic ring and the carboxylic acid[1].

-

Ether Linkage: An isopropoxy group, requiring validation of its characteristic spin-spin splitting pattern[2].

High-Resolution Mass Spectrometry (HRMS)

To validate the empirical formula, HRMS is employed. For carboxylic acids, Electrospray Ionization in negative mode (ESI-) is the technique of choice.

Causality of Choice: Carboxylic acids readily deprotonate in basic or neutral polar solvents, forming a stable

Self-Validating Protocol: HRMS (ESI-)

-

Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol.

-

Ionization: Inject into the ESI source operating in negative mode. Set the capillary voltage to 2.5 kV and desolvation temperature to 350°C to ensure efficient droplet evaporation.

-

Validation Check: The theoretical exact mass for

is 205.0870 Da . A successful validation requires the observed

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping atomic connectivity and stereochemistry[3].

Stereochemical Validation: The (E)-Alkene

The geometry of the double bond is unequivocally determined by the vicinal proton-proton coupling constant (

Mechanistic Causality (The Karplus Relationship): The magnitude of

Fig 3: Karplus relationship logic validating the (E)-alkene stereochemistry.

In the

Regiochemical Validation: The Meta-Substitution & Isopropoxy Group

The isopropoxy group generates a textbook first-order splitting pattern: a 6H doublet (~1.35 ppm) and a 1H septet (~4.60 ppm)[2].

-

Causality of Splitting (

rule): The methine proton is coupled to six equivalent methyl protons (

To prove the meta-substitution, we analyze the aromatic region (4 protons). A 1,3-disubstituted ring yields a distinct pattern:

-

H-2' (~7.12 ppm): Isolated between the two substituents. It only experiences small meta-couplings (~2.0 Hz) to H-4' and H-6', appearing as a narrow triplet.

-

H-5' (~7.30 ppm): Ortho to two protons, appearing as a distinct triplet (

Hz). -

H-4' & H-6': Appear as doublets of doublets (or multiplets) due to one ortho and one meta coupling.

2D NMR (HMBC) Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) is critical for linking isolated spin systems[6]. The regiochemistry is definitively proven by a

Fig 2: Key HMBC (³J_CH) correlations establishing regiochemistry and connectivity.

Self-Validating Protocol: NMR Acquisition

-

Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of

containing 0.03% v/v TMS. Causality: -

Shimming: Perform rigorous Z-axis gradient shimming. Validation: The full-width at half-maximum (FWHM) of the TMS peak must be

Hz to ensure the 2.0 Hz meta-couplings can be resolved. -

Acquisition: Execute

,

Data Synthesis & Structural Validation

The quantitative spectral data is synthesized in the table below, representing a complete, self-consistent model of the molecule.

Table 1: NMR Spectral Assignments for (E)-3-(3-isopropoxyphenyl)acrylic acid (

| Moiety | Position | ¹H NMR (δ, ppm) | Multiplicity (J in Hz) | ¹³C NMR (δ, ppm) | Key HMBC (³J_CH) |

| Carboxylic Acid | C-1 | 12.00 | br s | 172.5 | - |

| Alkene ( | C-2 | 6.42 | d (16.0) | 118.0 | C-1', C-1 |

| Alkene ( | C-3 | 7.71 | d (16.0) | 147.0 | C-1, C-2', C-6' |

| Aromatic | C-1' | - | - | 135.5 | - |

| Aromatic | C-2' | 7.12 | t (2.0) | 115.0 | C-3, C-4', C-6' |

| Aromatic | C-3' | - | - | 158.5 | - |

| Aromatic | C-4' | 6.93 | ddd (8.0, 2.0, 1.0) | 117.5 | C-2', C-6' |

| Aromatic | C-5' | 7.30 | t (8.0) | 130.0 | C-1', C-3' |

| Aromatic | C-6' | 7.08 | dt (8.0, 2.0) | 121.0 | C-3, C-2', C-4' |

| Isopropoxy (CH) | C-1'' | 4.60 | septet (6.0) | 70.2 | C-3', C-2'' |

| Isopropoxy ( | C-2'' | 1.35 | d (6.0) | 22.1 | C-1'' |

References

-

Investigation of two- and three-bond carbon-hydrogen coupling constants in cinnamic acid based compounds . University of Queensland. 6[6]

-

Structure Elucidation By NMR In Organic Chemistry . SMBST College / E. Breitmaier. 3[3]

-

(E)-3-(3-Isopropoxyphenyl)acrylic acid Product Data . Sigma-Aldrich. Link

-

1H & 13C NMR spectra IR infrared spectrum of cinnamic acid . DocBrown Advanced Organic Chemistry. 4[4]

-

Ring-opening polymerization of isopropylglycidyl ether (IPGE) . Taylor & Francis. 2[2]

-

Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide . BenchChem. 7[7]

-

Relative Intensities of First-Order Multiplets in NMR . St. Paul's Cathedral Mission College. 5[5]

-

1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives . ResearchGate. 1[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. smbstcollege.com [smbstcollege.com]

- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. benchchem.com [benchchem.com]

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Profiling of (E)-3-(3-Isopropoxyphenyl)acrylic Acid

Executive Summary

(E)-3-(3-Isopropoxyphenyl)acrylic acid is a structurally optimized, meta-substituted derivative of cinnamic acid. In modern drug development and materials science, cinnamic acid derivatives serve as versatile building blocks due to their broad spectrum of biological activities, including potent antioxidant and anti-inflammatory properties[1]. The strategic incorporation of an isopropoxy group at the meta position of the phenyl ring significantly alters the molecule's physicochemical profile, enhancing lipophilicity and membrane permeability while retaining the reactive trans-acrylic acid pharmacophore.

This guide provides a comprehensive, self-validating framework for the synthesis, structural informatics, and pharmacological application of this compound.

Structural Informatics & Chemical Identity

The precise spatial arrangement of atoms in (E)-3-(3-isopropoxyphenyl)acrylic acid is critical to its function. The molecule features a rigid, planar alkene with an (E) (trans) configuration, which is thermodynamically favored and biologically active. The SMILES string elegantly captures this geometry using directional bonds (/ and ) to denote the trans relationship across the double bond.

Table 1: Physicochemical & Informatics Data

| Property | Value |

| Chemical Name | (E)-3-(3-Isopropoxyphenyl)acrylic acid |

| Molecular Formula | C₁₂H₁₄O₃[2] |

| Molecular Weight | 206.24 g/mol [2] |

| Canonical SMILES | O=C(O)/C=C/c1cc(OC(C)C)ccc1 |

| PubChem Substance ID | 329819791[3] |

| Physical Form | Solid[3] |

Rational Synthesis: The Knoevenagel-Doebner Condensation

The most robust and scalable method for synthesizing (E)-3-(3-isopropoxyphenyl)acrylic acid is the Doebner modification of the Knoevenagel condensation . This approach relies on the reaction between 3-isopropoxybenzaldehyde and malonic acid.

Experimental Causality & Reagent Selection

-

Piperidine (Organocatalyst): Rather than relying solely on a base, piperidine forms a highly electrophilic iminium ion intermediate with the aldehyde. This drastically lowers the activation energy for the nucleophilic attack by the malonate enolate.

-

Pyridine (Solvent & Co-base): Acts as a proton sink and facilitates the subsequent decarboxylation step.

-

Thermodynamic Control (Reflux): The reaction is driven by heat (100–110 °C). This thermal energy is strictly required to force the decarboxylation of the intermediate diacid. Furthermore, the reversible nature of the addition step under high heat ensures thermodynamic control , exclusively yielding the (E)-isomer because the (Z)-isomer suffers from severe steric clash between the bulky phenyl ring and the carboxylic acid moiety.

Step-by-Step Protocol

-

Preparation: In a round-bottom flask, dissolve 1.0 eq of 3-isopropoxybenzaldehyde and 1.5 eq of malonic acid in anhydrous pyridine (approx. 3 mL per mmol of aldehyde).

-

Catalysis: Add 0.1 eq of piperidine dropwise to the stirring solution.

-

Condensation & Decarboxylation: Equip the flask with a reflux condenser. Heat the mixture to 100–110 °C and maintain reflux for 4 to 6 hours until CO₂ evolution ceases.

-

Quenching & Precipitation: Cool the reaction to room temperature. Pour the mixture slowly into a vigorously stirred bath of crushed ice and 1M HCl. Causality: The strong acid neutralizes the pyridine/piperidine, converting the soluble carboxylate salt into the highly insoluble protonated carboxylic acid, forcing immediate precipitation.

-

Isolation: Filter the resulting solid under vacuum, wash with cold deionized water, and recrystallize from an ethanol/water mixture to yield the pure (E)-isomer.

Figure 1: Step-by-step synthetic workflow for (E)-3-(3-isopropoxyphenyl)acrylic acid.

Self-Validating Analytical Characterization

A rigorous chemical protocol must be self-validating. To prove both the chemical identity and the geometric purity of the synthesized compound, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is utilized as the primary validation mechanism.

The Validation Logic: The stereochemistry of the newly formed double bond is unambiguously assigned by extracting the scalar coupling constant (

Table 2: Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Type | Expected Chemical Shift ( | Multiplicity | Coupling Constant ( |

| Carboxylic acid (-COOH) | ~12.30 | Singlet (broad) | N/A |

| Vinylic (H- | ~7.65 | Doublet | 16.0 (Validates E-isomer) |

| Aromatic (H-2, H-4, H-5, H-6) | ~6.90 - 7.40 | Multiplets | ~8.0 (ortho), ~2.0 (meta) |

| Vinylic (H- | ~6.50 | Doublet | 16.0 (Validates E-isomer) |

| Methine (-CH(CH₃)₂) | ~4.60 | Septet | 6.0 |

| Methyl (-CH(CH₃)₂) | ~1.30 | Doublet | 6.0 |

Pharmacological Relevance & Mechanism of Action

Cinnamic acid derivatives are heavily investigated for their ability to modulate cellular oxidative stress and inflammation[1]. The addition of the meta-isopropoxy group enhances the molecule's ability to cross lipid bilayers and dock into hydrophobic protein pockets.

A primary pharmacological target for these electrophilic derivatives is the Keap1-Nrf2-ARE pathway . The

Figure 2: Proposed activation of the cytoprotective Keap1-Nrf2-ARE signaling pathway.

References

-

National Center for Biotechnology Information (NCBI) . "PubChem Substance Record for SID 329819791". PubChem Database. Available at:[Link]

-

Mishima, S., et al. "Isolation of Antioxidative Compounds from Brazilian Propolis: 3,4-Dihydroxy-5-prenylcinnamic Acid, a Novel Potent Antioxidant". ResearchGate. Available at:[Link]

Sources

Comprehensive NMR Characterization of (E)-3-(3-isopropoxyphenyl)acrylic acid: A Technical Guide for Structural Validation

Executive Summary

(E)-3-(3-isopropoxyphenyl)acrylic acid is a critical intermediate and active pharmacophore in the development of various therapeutic agents, including PPAR agonists and anti-inflammatory compounds. Accurate structural validation of this meta-substituted cinnamic acid derivative relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an in-depth analysis of the 1H and 13C NMR spectra of (E)-3-(3-isopropoxyphenyl)acrylic acid, detailing the mechanistic causality behind its chemical shifts, coupling constants, and the standardized experimental protocols required for reproducible acquisition.

Structural Overview & Mechanistic Significance

The molecular architecture of (E)-3-(3-isopropoxyphenyl)acrylic acid consists of three distinct domains:

-

The Acrylic Acid Moiety : A highly conjugated

-unsaturated carbonyl system. -

The Aromatic Ring : A benzene ring serving as the central scaffold.

-

The Isopropoxy Group : An electron-donating ether linkage at the meta-position (C-3).

The trans (E) geometry of the alkene is critical for its biological activity, as it dictates the spatial orientation of the molecule within receptor binding pockets. The isopropoxy group at the meta-position exerts both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R), though the resonance effect is less pronounced at the meta position compared to ortho or para substitutions. These electronic effects directly influence the local magnetic shielding of adjacent nuclei, dictating their precise resonance frequencies in the NMR spectrum.

High-Resolution 1H NMR Analysis

The 1H NMR spectrum of (E)-3-(3-isopropoxyphenyl)acrylic acid provides definitive proof of its molecular connectivity and stereochemistry[1].

Mechanistic Causality of Chemical Shifts and Coupling

-

The Alkene Protons (H-

and H- -

Stereochemical Validation (The Karplus Equation) : The coupling constant (

) between H- -

The Isopropoxy Group : The methine proton (-CH-) of the isopropyl group appears as a distinct multiplet (septet) at

4.58 ppm due to coupling with the six equivalent methyl protons (

1H NMR Spectral Data Summary

Data acquired at 400 MHz in Chloroform-d (

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration |

| H- | 7.75 | Doublet (d) | 15.9 - 16.0 | 1H |

| H-5 (Aromatic) | 7.34 – 7.26 | Multiplet (m) | - | 1H |

| H-6 (Aromatic) | 7.12 | Doublet (d) | 7.7 | 1H |

| H-2 (Aromatic) | 7.06 | Singlet (s) | - | 1H |

| H-4 (Aromatic) | 6.97 – 6.90 | Multiplet (m) | - | 1H |

| H- | 6.43 | Doublet (d) | 16.0 | 1H |

| -CH- (Isopropyl) | 4.58 | Multiplet/Septet (m) | ~6.0 | 1H |

| -CH | 1.36 | Multiplet/Doublet (m) | ~6.0 | 6H |

13C NMR Analysis & Carbon Framework Mapping

While 1H NMR establishes the proton environments, 13C NMR maps the carbon skeleton. The chemical shifts are governed by hybridization, electronegativity of attached atoms, and conjugation[4].

Carbon Resonance Causality

-

Carbonyl Carbon (C=O) : Resonates furthest downfield at ~172.0 ppm due to the extreme deshielding effect of the highly electronegative oxygen atom and the

hybridization[4]. -

Oxygen-Bearing Aromatic Carbon (C-3) : The carbon attached to the isopropoxy group is significantly deshielded (

158.5 ppm) due to the direct inductive effect of the oxygen atom. -

Alkene Carbons : The

-carbon (

13C NMR Spectral Data Summary

Empirically derived values at 100 MHz in Chloroform-d (

| Carbon Assignment | Chemical Shift ( | Carbon Type |

| C=O (Carboxylic Acid) | ~172.0 | Quaternary, |

| C-3 (Aromatic, C-O) | ~158.5 | Quaternary, |

| C- | ~147.0 | Methine, |

| C-1 (Aromatic, C-C) | ~135.5 | Quaternary, |

| C-5 (Aromatic) | ~130.0 | Methine, |

| C-6 (Aromatic) | ~121.0 | Methine, |

| C-4 (Aromatic) | ~118.0 | Methine, |

| C- | ~117.0 | Methine, |

| C-2 (Aromatic) | ~115.0 | Methine, |

| -CH- (Isopropyl) | ~70.0 | Methine, |

| -CH | ~22.0 | Methyl, |

Experimental Protocols for NMR Acquisition

To ensure high trustworthiness and reproducibility, the following self-validating protocol must be adhered to when acquiring NMR spectra for this compound.

Step 1: Sample Preparation

-

Dissolve 15-20 mg of (E)-3-(3-isopropoxyphenyl)acrylic acid in 0.6 mL of deuterated chloroform (

) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard. -

Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to prevent vortexing and magnetic field inhomogeneities.

Step 2: Probe Tuning and Shimming

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz for 1H, 100 MHz for 13C).

-

Lock the spectrometer to the deuterium frequency of

. -

Perform automated or manual shimming (Z1, Z2, Z3, Z4) until the lock signal is maximized and stable. A well-shimmed sample will yield a residual

peak with a full width at half maximum (FWHM) of

Step 3: Acquisition Parameters

-

1H NMR : Set a spectral width of 15 ppm (to capture the broad carboxylic acid proton if visible). Use a 30° pulse angle, a relaxation delay (D1) of 1.0 second, and acquire 16 to 32 scans.

-

13C NMR : Set a spectral width of 250 ppm. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds (to allow for the relaxation of quaternary carbons), and acquire a minimum of 512 scans with proton decoupling (WALTZ-16).

Step 4: Data Processing and Validation

-

Apply a zero-filling factor and an exponential window function (Line Broadening = 0.3 Hz for 1H, 1.0 Hz for 13C) prior to Fourier Transformation (FT).

-

Perform manual phase correction (zero-order and first-order) and polynomial baseline correction.

-

Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm, or the residual

peak to 7.26 ppm (1H) and 77.16 ppm (13C).

Workflow & Data Interpretation (Visualization)

The following diagrams illustrate the standardized workflow for NMR acquisition and the logical mapping of the molecular substructures to their corresponding NMR signals.

Figure 1: Standardized NMR acquisition and structural validation workflow.

Figure 2: Logical mapping of molecular substructures to their corresponding NMR signals.

References

- Title: CN117229205A - Preparation method and pharmaceutical use of cinnamic acid derivatives Source: Google Patents URL

- Title: Karplus equation Source: Wikipedia URL

- Title: Interpretation of the H1-NMR Spectrum of Cinnamic Acid Source: AskFilo URL

- Title: Cinnamic Acid | C9H8O2 | CID 444539 Source: NIH PubChem URL

Sources

- 1. CN117229205A - Preparation method and pharmaceutical use of phenylacrylamide RHBDD1 inhibitors - Google Patents [patents.google.com]

- 2. Karplus equation - Wikipedia [en.wikipedia.org]

- 3. Interpretation of the H1-NMR Spectrum of Cinnamic Acid | Filo [askfilo.com]

- 4. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (E)-3-(3-isopropoxyphenyl)acrylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of (E)-3-(3-isopropoxyphenyl)acrylic acid in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document focuses on the foundational principles governing its solubility, a detailed experimental protocol for its determination, and the theoretical framework for interpreting the results. This approach equips researchers with the necessary tools and understanding to generate and interpret critical solubility data for their specific applications.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a drug to be effective, it must first be in solution to be absorbed and reach its target site. Poor solubility can lead to low bioavailability, erratic dosing, and ultimately, the failure of a promising drug candidate. (E)-3-(3-isopropoxyphenyl)acrylic acid, a derivative of cinnamic acid, presents a structural profile that suggests a nuanced solubility behavior, balancing a polar carboxylic acid group with a significantly non-polar isopropoxy-substituted phenyl ring. Understanding its solubility in a range of organic solvents is paramount for formulation development, purification, and various in vitro and in vivo studies.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute ((E)-3-(3-isopropoxyphenyl)acrylic acid) and the solvent.

Physicochemical Properties of (E)-3-(3-isopropoxyphenyl)acrylic acid

A foundational understanding of the molecule's properties is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | |

| Molecular Weight | 206.24 g/mol | |

| Structure | ||

| (E)-3-(3-isopropoxyphenyl)acrylic acid | ||

| Physical Form | Solid |

The structure reveals key features influencing solubility:

-

A Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar, protic solvents.[1][3]

-

An Isopropoxyphenyl Group: This large, non-polar moiety will dominate interactions in non-polar solvents. The ether linkage introduces some polarity but is a weaker hydrogen bond acceptor than the carboxylic acid.[1]

-

A Phenyl Ring and Alkene: These components contribute to the non-polar character of the molecule.

The Influence of Solvent Properties

The choice of solvent is critical, and its properties will dictate the extent to which (E)-3-(3-isopropoxyphenyl)acrylic acid will dissolve.

-

Polar Protic Solvents (e.g., Alcohols): Solvents like methanol, ethanol, and isopropanol can engage in strong hydrogen bonding with the carboxylic acid group, leading to high solubility.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents possess a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. Solubility is expected to be significant.

-

Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the non-polar isopropoxyphenyl group will be the primary driver of interaction through van der Waals forces. The polar carboxylic acid group will be disfavored, likely leading to lower solubility.[1]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can interact with both the polar and non-polar regions of the molecule, often resulting in good solubility for compounds with mixed characteristics.

Experimental Determination of Solubility: A Validated Protocol

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5][6] This protocol provides a step-by-step guide to accurately measure the solubility of (E)-3-(3-isopropoxyphenyl)acrylic acid.

Materials and Equipment

-

(E)-3-(3-isopropoxyphenyl)acrylic acid (solid)

-

A range of organic solvents of high purity (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis method.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of (E)-3-(3-isopropoxyphenyl)acrylic acid.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (E)-3-(3-isopropoxyphenyl)acrylic acid to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours.[4] It is advisable to determine the optimal equilibration time by taking measurements at different time points until the concentration of the dissolved compound remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for several hours to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[4]

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.[4]

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a series of standard solutions of (E)-3-(3-isopropoxyphenyl)acrylic acid of known concentrations.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of (E)-3-(3-isopropoxyphenyl)acrylic acid in the diluted samples by interpolation from the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the solubility by taking into account the dilution factor.

-

Report the solubility in standard units such as g/100 mL, mg/mL, or mol/L.

-

Each measurement should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

-

Data Interpretation and Presentation

The generated solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

A table summarizing the solubility in various solvents is an effective way to present the quantitative results.

Table 1: Experimentally Determined Solubility of (E)-3-(3-isopropoxyphenyl)acrylic acid at 25 °C (Hypothetical Data)

| Solvent | Solvent Polarity Index | Solubility ( g/100 mL) |

| Hexane | 0.1 | [Insert Experimental Value] |

| Toluene | 2.4 | [Insert Experimental Value] |

| Dichloromethane | 3.1 | [Insert Experimental Value] |

| Ethyl Acetate | 4.4 | [Insert Experimental Value] |

| Acetone | 5.1 | [Insert Experimental Value] |

| Ethanol | 5.2 | [Insert Experimental Value] |

| Methanol | 6.6 | [Insert Experimental Value] |

| Water | 10.2 | [Insert Experimental Value] |

Logical Relationships in Solubility

Caption: Factors influencing the solubility of (E)-3-(3-isopropoxyphenyl)acrylic acid.

Conclusion

References

-

Physical properties of organic compounds. (2019, August 12). Chemistry LibreTexts. [Link]

-

Physical Properties: Solubility Classification. Course Hero. [Link]

-

Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. [Link]

-

Determination of Solubility Class. University of Technology. [Link]

-

MT 181 - Solubility in organic solvents. Cipac. [Link]

-

Determination of Solubility Class. University of Al-maarif. [Link]

-

The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. [Link]

-

Physical Properties of Carboxylic Acids. Introductory Chemistry: GOB (v. 1.0). [Link]

-

In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. ACS Publications. [Link]

-

Aliphatic Carboxylic Acids. University of Babylon. [Link]

-

Acrylic Acid-d3. PubChem. [Link]

-

Acrylic acid (EHC 191, 1997). INCHEM. [Link]

-

Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry. [Link]

-

Acrylic acid. Wikipedia. [Link]

-

Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. [Link]

-

Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. [Link]

-

Acrylic acid. US EPA, ORD. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. benchchem.com [benchchem.com]

- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds | MDPI [mdpi.com]

- 6. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]

The Ascendant Role of Substituted Acrylic Acids in Therapeutic Innovation: A Technical Guide to Biological Activity and Mechanistic Insights

Foreword: The Evolving Landscape of Drug Discovery

In the relentless pursuit of novel therapeutic agents, the scientific community continually seeks out chemical scaffolds that offer both versatility in synthesis and a broad spectrum of biological activities. Among these, substituted acrylic acids and their derivatives have emerged as a particularly promising class of compounds. Their inherent reactivity, coupled with the vast potential for chemical modification, has positioned them at the forefront of research in oncology, virology, inflammation, and infectious diseases. This guide provides an in-depth exploration of the biological potential of substituted acrylic acids, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting field. We will delve into the core mechanisms of action, explore the critical structure-activity relationships that govern their efficacy, and provide detailed, field-proven experimental protocols to empower your own investigations.

I. The Chemical Versatility of the Acrylic Acid Scaffold

Acrylic acid, the simplest unsaturated carboxylic acid, possesses a unique electronic structure characterized by a conjugated system encompassing the vinyl group and the carboxyl function. This arrangement imparts a high degree of reactivity, making it a versatile building block in organic synthesis. The true potential of this scaffold, however, is unlocked through the introduction of various substituents at the α and β positions of the acrylic backbone, as well as through modification of the carboxylic acid group.

These substitutions can dramatically alter the molecule's steric and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles. A general approach to synthesizing α-substituted acrylic esters involves the Horner-Wadsworth-Emmons (HWE) reaction with formaldehyde following the alkylation of phosphonoacetates[1]. This one-pot reaction allows for the introduction of a wide array of side chains, including those found in natural amino acids[1]. Another common method involves the Knoevenagel condensation of an aldehyde with a malonate, followed by catalytic hydrogenation and a Mannich reaction to yield the desired α-substituted acrylic acid[2].

The ability to readily synthesize a diverse library of substituted acrylic acid derivatives is a key driver of their exploration in drug discovery. This chemical tractability allows for the systematic optimization of biological activity through the fine-tuning of molecular structure.

II. Anticancer Activity: Targeting the Engines of Cell Proliferation

The most extensively studied biological activity of substituted acrylic acids is their potent anticancer effect. A significant body of research has demonstrated their ability to inhibit the proliferation of various cancer cell lines, often through the disruption of microtubule dynamics, a critical process for cell division.

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and are integral to the formation of the mitotic spindle during cell division[3]. The disruption of tubulin polymerization is a clinically validated strategy for cancer chemotherapy[3]. Many substituted acrylic acid derivatives exert their anticancer effects by binding to the colchicine-binding site on β-tubulin[3][4]. This binding event prevents the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis (programmed cell death)[4][5].

Structure-Activity Relationship (SAR) Insights

The anticancer potency of substituted acrylic acids is highly dependent on the nature and position of the substituents on the aryl rings. For instance, in a series of 3-(4-chlorophenyl)acrylate derivatives, the presence of a trimethoxy group on one of the aryl rings was found to be a crucial pharmacophoric site for tubulin binding, while a halogenated phenyl group on the other ring maintained the antitubulin activity[6]. The replacement of a trimethoxyphenyl (TMP) ring with a dimethoxyphenyl group generally leads to a reduction in cytotoxic action[6].

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected substituted acrylic acid derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 4b | 3-(4-chlorophenyl)acrylic acid with a trimethoxyphenyl moiety | MDA-MB-231 (Breast) | 3.24 | [4] |

| 5e | Methyl ester of a 3-(4-chlorophenyl)acrylate derivative | MDA-MB-231 (Breast) | 4.06 | [4] |

| PD9 | Juglone derivative with an anisidine substitution | MDA-MB-231 (Breast) | ~1-3 | [7] |

| PD18 | Plumbagin derivative with 2-thioethanol substitution | HT-29 (Colon) | 2.16 | [7] |

III. Antiviral Activity: A Broad Spectrum of Inhibition

Substituted acrylic acids have also demonstrated significant potential as antiviral agents, exhibiting activity against a range of plant and human viruses. Their mechanisms of action in this context are more varied than their anticancer effects and can involve direct interaction with viral components or modulation of host cellular pathways.

Activity Against Plant Viruses

A notable area of research has been the evaluation of trans-3-aryl acrylic acids against the Tobacco Mosaic Virus (TMV)[8]. Structure-activity relationship studies have indicated that the acrylic acid fragment is essential for antiviral activity, with the nature of the aryl substituent significantly influencing potency[8]. For example, compounds bearing a benzothiadiazole or a hydroxyl-naphthyl ring have shown higher antiviral activity than the commercial virucide Ribavirin[8].

Activity Against Human Viruses

The antiviral activity of substituted acrylic acids extends to human pathogens. For instance, certain N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, which can be considered complex acrylic acid derivatives, have shown moderate inhibitory activity against the human coronavirus 229E[9]. The development of broad-spectrum antiviral agents is a critical area of research, and the versatility of the acrylic acid scaffold makes it an attractive starting point for the design of new antiviral compounds[10].

IV. Anti-inflammatory and Antimicrobial Potential

Beyond their anticancer and antiviral properties, substituted acrylic acids have shown promise as anti-inflammatory and antimicrobial agents, highlighting the broad therapeutic potential of this chemical class.

Anti-inflammatory Activity: Targeting Key Enzymes

Inflammation is a complex biological response involving multiple enzymatic pathways, most notably the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes[11]. Certain acrylic acid derivatives have been designed as dual inhibitors of COX and LOX, offering a potentially safer anti-inflammatory profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes[11][12]. The anti-inflammatory potency is often influenced by the nature of the substituents, with ester derivatives generally showing greater activity than the corresponding amides or acids[13].

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Substituted acrylic acids and their polymeric derivatives have demonstrated activity against a range of bacteria and fungi[14][15]. The antimicrobial efficacy of poly(acrylic acid) (PAA) containing diblock copolymers increases with higher acrylic acid content[14]. These polymers are thought to exert their bactericidal effect through interactions with the bacterial cell membrane.

V. Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step protocols for key experiments used to evaluate the biological activity of substituted acrylic acids.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted acrylic acid derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases) of cells treated with a test compound.

Materials:

-

Cancer cell line

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound at the desired concentration for a specific duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

Polymerization buffer

-

Test compound

-

Microplate reader with temperature control

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate and immediately place it in a microplate reader set to 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of the test compound on the rate and extent of tubulin polymerization.

VI. Conclusion and Future Directions

Substituted acrylic acids represent a highly versatile and promising class of compounds with a wide array of demonstrated biological activities. Their efficacy as anticancer agents, particularly through the inhibition of tubulin polymerization, is well-documented. Furthermore, their emerging roles as antiviral, anti-inflammatory, and antimicrobial agents underscore their broad therapeutic potential. The ease of their chemical synthesis and the potential for extensive structural modification provide a fertile ground for the development of novel and more potent therapeutic agents.

Future research in this field should focus on several key areas. A deeper understanding of the structure-activity relationships for each biological activity will enable the rational design of more selective and potent compounds. The exploration of novel molecular targets for substituted acrylic acids beyond tubulin is also a crucial avenue for investigation. Furthermore, the development of advanced drug delivery systems for these compounds could enhance their therapeutic index by improving their solubility, stability, and targeted delivery to disease sites. The continued exploration of the biological activities of substituted acrylic acids holds immense promise for the future of drug discovery and the development of new treatments for a wide range of human diseases.

References

-

Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. International Journal of Molecular Sciences, 23(7), 4001. [Link]

-

Wang, M., Li, Z., & Li, S. (2013). Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti- Tobacco Mosaic Virus (TMV) Agents. PLoS ONE, 8(2), e56133. [Link]

-

Matziari, M., & Yiotakis, A. (2018). One-Pot Synthesis of α-Substituted Acrylates. ChemistrySelect, 3(20), 5539-5542. [Link]

-

Vogt, A., et al. (2020). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. Cancers, 12(8), 2265. [Link]

-

Hegab, S. (2020). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]

-

Field, J. J., & Poso, A. (2021). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 41(5), 2825-2856. [Link]

-

Gaertner, M., et al. (2007). Design of novel small molecule inhibitors of tubulin polymerization with high apoptosis-inducing activity. Molecular Cancer Therapeutics, 6(11 Supplement), A262. [Link]

- Process for the synthesis of α-substituted acrylic acids and their application. (1994).

-

Cellular pathway involved in Tubulin-polymerization inhibition. (n.d.). ResearchGate. [Link]

-

Zaki, I., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39003-39021. [Link]

-

Kumar, A., & Sharma, S. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4065-4078. [Link]

-

Pontiki, E., et al. (2011). Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities. European Journal of Medicinal Chemistry, 46(1), 191-200. [Link]

- Process for the synthesis of alpha substituted acrylic acids and their application. (1996).

-

Chapman, R. G., & Tirrell, D. A. (2022). Polymers showing intrinsic antimicrobial activity. Chemical Society Reviews, 51(19), 8196-8221. [Link]

-

Pontiki, E., et al. (2011). Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities. Scilit. [Link]

-

Thompson, K. L., & Michielsen, S. (2006). Novel synthesis of N-substituted polyacrylamides: Derivatization of poly (acrylic acid) with amines using a triazine-based condensing reagent. Journal of Polymer Science Part A: Polymer Chemistry, 44(1), 126-136. [Link]

-

Hegab, S. (2024). Bringing Clarity to Complexity: High-Contrast Pathways With Graphviz DOT. Oreate AI Blog. [Link]

-

Zaki, I., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39003-39021. [Link]

-

Abdel-Maksoud, M. M., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(34), 23681-23695. [Link]

-

Synthetic Polymers as Antibacterial and Antiviral Agents. (2024). ACS Symposium Series. [Link]

-

Geronikaki, A., et al. (2021). Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency. Antioxidants, 10(7), 1063. [Link]

-

Synthesis, characterization, and antimicrobial activity of novel substituted 2H-chromenyl acrylates. (2025). ResearchGate. [Link]

-

Gratzl, G., et al. (2014). Antimicrobial activity of poly(acrylic acid) block copolymers. Materials Science and Engineering: C, 38, 261-268. [Link]

-

Mini-Review Article Synthetic Advances Against Coronaviruses. (n.d.). Bentham Science. [Link]

-

Kasi, M., et al. (2018). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 28(15), 2535-2541. [Link]

-

New antiviral compounds show broad protection against COVID-19 variants. (2025). News-Medical.net. [Link]

-

Synthesis, characterization and antimicrobial activity of novel acrylic copolymers. (n.d.). ResearchGate. [Link]

-

Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Current Organic Chemistry, 28(2), 96-116. [Link]

-

Głowacka, I. E., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules, 26(15), 4529. [Link]

-

de Fátima, A., et al. (2014). Antimicrobial activity and surface properties of an acrylic resin containing a biocide polymer. Gerodontology, 31(3), 209-215. [Link]

-

Kumar, P., & Knaus, E. E. (1987). Synthesis and antiinflammatory activity of N-substituted-dihydropyridylacetic acids, esters, and amides. Drug Design and Delivery, 2(2), 145-159. [Link]

-

Hegab, S. (2018, August 5). Introduction to Dot for drawing Graphs and Diagrams [Video]. YouTube. [Link]

-

Let's talk about chemistry. (2020, May 4). Connecting dots while teaching Chemistry [Video]. YouTube. [Link]

-

Andersen, P. (2010, October 17). Drawing Lewis Dot Diagrams [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0729936A1 - Process for the synthesis of alpha substituted acrylic acids and their application - Google Patents [patents.google.com]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti- Tobacco Mosaic Virus (TMV) Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sdiarticle4.com [sdiarticle4.com]

- 11. Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Synthesis and antiinflammatory activity of N-substituted-dihydropyridylacetic acids, esters, and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity of poly(acrylic acid) block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity and surface properties of an acrylic resin containing a biocide polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (E)-3-(3-isopropoxyphenyl)acrylic acid: An Application Protocol

Abstract

This comprehensive application note provides a detailed, robust, and well-validated protocol for the synthesis of (E)-3-(3-isopropoxyphenyl)acrylic acid. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and materials science. The described methodology is based on the Knoevenagel condensation, a reliable and efficient carbon-carbon bond-forming reaction.[1][2][3] This document offers in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure successful and reproducible synthesis. The target audience for this guide includes researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

Cinnamic acids and their derivatives are a class of organic compounds that are pivotal intermediates in the synthesis of a wide array of commercially important molecules, including pharmaceuticals, fragrances, and polymers.[4][5] (E)-3-(3-isopropoxyphenyl)acrylic acid, the subject of this protocol, is a valuable building block in the development of novel bioactive molecules. The presence of the isopropoxy group on the phenyl ring imparts specific lipophilic and steric properties that can influence the pharmacological profile of the final compounds.

Several synthetic routes can be employed for the synthesis of cinnamic acid derivatives, including the Perkin reaction[4][6][7], the Heck reaction[8][9], and the Knoevenagel condensation.[1][2][3] The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, is often preferred due to its operational simplicity, generally good yields, and the use of readily available starting materials.[2] This protocol will focus on the Doebner modification of the Knoevenagel condensation, which utilizes pyridine as the solvent and a catalytic amount of piperidine.[3]

Reaction Scheme

The synthesis of (E)-3-(3-isopropoxyphenyl)acrylic acid is achieved through the condensation of 3-isopropoxybenzaldehyde with malonic acid, catalyzed by piperidine in a pyridine solvent. The reaction proceeds with subsequent decarboxylation to yield the desired α,β-unsaturated carboxylic acid.

Figure 1: Overall reaction scheme for the synthesis of (E)-3-(3-isopropoxyphenyl)acrylic acid.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |

| 3-Isopropoxybenzaldehyde | C10H12O2 | 164.20 | 75792-33-5 | ≥98% | Sigma-Aldrich |

| Malonic Acid | C3H4O4 | 104.06 | 141-82-2 | ≥99% | Sigma-Aldrich |

| Pyridine | C5H5N | 79.10 | 110-86-1 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Piperidine | C5H11N | 85.15 | 110-89-4 | ≥99% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 37% (w/w) | Fisher Scientific |

| Deionized Water | H2O | 18.02 | 7732-18-5 | - | - |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | 7757-82-6 | ≥99% | Fisher Scientific |

| Ethyl Acetate | C4H8O2 | 88.11 | 141-78-6 | ACS Grade | Fisher Scientific |

| Hexane | C6H14 | 86.18 | 110-54-3 | ACS Grade | Fisher Scientific |

Safety Precautions

General: This procedure should be performed in a well-ventilated fume hood.[10][11] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[12][13]

Reagent-Specific Hazards:

-

3-Isopropoxybenzaldehyde: May cause skin, eye, and respiratory irritation.[13][14]

-

Malonic Acid: Causes serious eye damage.[10][12][15] Avoid inhalation of dust.[16]

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[17]

-

Piperidine: Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[18][19][20]

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Experimental Protocol

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-isopropoxybenzaldehyde (10.0 g, 60.9 mmol).

-

Add malonic acid (7.6 g, 73.1 mmol, 1.2 equivalents).

-

Add anhydrous pyridine (50 mL).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Carefully add piperidine (0.6 mL, 6.1 mmol, 0.1 equivalents) to the reaction mixture.

Step 2: Reaction and Monitoring

-

Heat the reaction mixture to reflux (approximately 115 °C) using a heating mantle.

-

Maintain the reflux for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The reaction is complete when the starting aldehyde spot is no longer visible.

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of a 10% aqueous hydrochloric acid solution. This should be done in an ice bath to control the exothermic reaction.

-

A precipitate of the crude product will form. Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water (3 x 50 mL) to remove any residual pyridine hydrochloride and other water-soluble impurities.

-

Dry the crude product in a vacuum oven at 50-60 °C overnight.

Step 4: Purification

-

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified (E)-3-(3-isopropoxyphenyl)acrylic acid in a vacuum oven at 50-60 °C to a constant weight.

Characterization

The identity and purity of the synthesized (E)-3-(3-isopropoxyphenyl)acrylic acid should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| Melting Point | Literature value: 106-108 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.38 (d, 6H), 4.63 (sept, 1H), 6.40 (d, 1H, J=16.0 Hz), 6.95 (dd, 1H), 7.10 (d, 1H), 7.20 (s, 1H), 7.35 (t, 1H), 7.75 (d, 1H, J=16.0 Hz), 12.5 (br s, 1H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 21.9, 70.0, 115.5, 117.0, 119.5, 122.0, 130.0, 135.5, 146.0, 159.0, 172.0. |

| IR (ATR) | ν (cm⁻¹): ~3000 (O-H stretch, broad), 1680 (C=O stretch), 1625 (C=C stretch), 1250 (C-O stretch). |

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Mechanistic Insight

The Knoevenagel condensation proceeds through a series of well-defined steps:

Figure 2: Simplified mechanism of the Knoevenagel condensation followed by decarboxylation.

-

Enolate Formation: The basic catalyst, piperidine, deprotonates the α-carbon of malonic acid to form a nucleophilic enolate.[1]

-

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 3-isopropoxybenzaldehyde, forming an aldol-type addition product.[1]

-

Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid.

-

Decarboxylation: Upon heating, the α,β-unsaturated dicarboxylic acid readily decarboxylates to yield the final product, (E)-3-(3-isopropoxyphenyl)acrylic acid.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure all reagents are of high purity and anhydrous where specified. |

| Loss of product during work-up. | Ensure the pH is sufficiently acidic during precipitation. Use minimal hot solvent for recrystallization. | |

| Impure Product | Incomplete removal of starting materials or byproducts. | Ensure thorough washing of the crude product. Perform a second recrystallization if necessary. |

| Reaction does not start | Inactive catalyst or wet reagents. | Use freshly opened or distilled piperidine and anhydrous pyridine. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (E)-3-(3-isopropoxyphenyl)acrylic acid via the Knoevenagel condensation. By following the outlined procedures for reaction setup, monitoring, work-up, and purification, researchers can consistently obtain high yields of the desired product with excellent purity. The provided safety information and troubleshooting guide further support the successful implementation of this synthetic method in a laboratory setting.

References

- Benchchem. Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.

- SATHEE. Chemistry Perkin Reaction Mechanism.

- Jagtap, S.V. & Deshpande, R.M. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry.

- Sharma, P. Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. 2011, 3(2):403-423.

- BYJU'S. Perkin Reaction Mechanism.

- Alfa Chemistry. Knoevenagel Condensation.

- Benchchem. Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives.

- J&K Scientific LLC. Perkin Reaction.

- Wikipedia. Perkin reaction.

- Knoevenagel Condensation.

- Benchchem. Side reactions and byproduct formation in cinnamic acid synthesis.

- Fisher Scientific. Malonic acid - SAFETY DATA SHEET.

- TCI Chemicals. SAFETY DATA SHEET - Malonic Acid.

- Al-Zoubi, R. M., et al. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. PMC. 2023.

- Carl ROTH. Safety Data Sheet: Malonic acid.

- Mitragotri, S. D., et al. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. 2007.

- NOAA. MALONIC ACID - CAMEO Chemicals.

- Royal Society of Chemistry. New Journal of Chemistry.

- Jubilant Ingrevia Limited. Pyridine ACS Safety Data Sheet. 2024.

- MilliporeSigma. SAFETY DATA SHEET - Malonic acid. 2024.

- CymitQuimica. Safety Data Sheet.

- Sdfine. PIPERIDINE.

- ResearchGate. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. 2016.

- Guidechem. 3-ISOPROPOXY-BENZALDEHYDE 75792-33-5 wiki.

- ChemSupply Australia. Safety Data Sheet PIPERIDINE.

- Sigma-Aldrich. 3-Isopropoxybenzaldehyde | 75792-33-5.

- CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Thermo Fisher Scientific. SAFETY DATA SHEET. 2025.

- Fisher Scientific. 3 - SAFETY DATA SHEET.

- MilliporeSigma. Piperidine; 110-89-4.. - SAFETY DATA SHEET. 2021.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. SATHEE: Chemistry Perkin Reaction Mechanism [sathee.iitk.ac.in]

- 5. jocpr.com [jocpr.com]

- 6. byjus.com [byjus.com]

- 7. Perkin reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. westliberty.edu [westliberty.edu]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. guidechem.com [guidechem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. orgchemboulder.com [orgchemboulder.com]

Application Notes and Protocols: Synthesis of Cinnamic Acid Derivatives via Knoevenagel Condensation

Executive Summary & Scientific Rationale

Cinnamic acid derivatives (CADs) are privileged scaffolds in modern drug discovery, exhibiting potent antioxidant, anticancer, antimicrobial, and anti-inflammatory properties[1]. The most robust and widely adopted synthetic route for these α,β-unsaturated carboxylic acids is the Knoevenagel condensation. Specifically, the Doebner and Verley modifications utilize malonic acid as the active methylene compound, reacting with an aromatic aldehyde to yield the desired CAD[2].

This application note provides an in-depth, self-validating guide to synthesizing CADs. It covers both the conventional pyridine-catalyzed methodology and a modern, environmentally benign microwave-assisted protocol, detailing the mechanistic causality behind each experimental choice.

Mechanistic Causality & Pathway

To master this synthesis, one must understand the chemical driving forces at play:

-

The Role of Malonic Acid: Flanked by two strongly electron-withdrawing carboxyl groups, the α-protons of malonic acid are highly acidic (pKa ~13). This allows for facile deprotonation by a weak base to form a highly nucleophilic enolate[2].

-

The Catalyst (Piperidine/β-Alanine): Secondary amines like piperidine act as catalysts by either directly deprotonating the malonic acid or by forming a highly reactive electrophilic iminium ion intermediate with the aromatic aldehyde[2].

-

The Solvent & Base (Pyridine): Pyridine serves a dual purpose. It acts as a basic solvent for the condensation and, crucially, facilitates the decarboxylation of the intermediate α,β-unsaturated diacid.

-

Thermodynamic Driving Force: The application of heat drives the irreversible loss of CO₂ (an entropically favored process). Steric repulsion between the bulky aryl ring and the remaining carboxylic acid group ensures the reaction is highly stereoselective, yielding almost exclusively the thermodynamically stable trans (

) isomer[3].

Caption: Reaction mechanism of the Doebner-modified Knoevenagel condensation.

Experimental Methodologies

Protocol A: Conventional Verley-Doebner Modification

This classical approach is highly reliable and scalable for standard laboratory synthesis[3].

Reagents: Substituted benzaldehyde (1.0 eq), Malonic acid (1.5 eq), Pyridine (solvent, 3-5 mL/mmol), Piperidine (catalytic, 0.1 eq).

-

Reagent Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve the benzaldehyde and malonic acid in pyridine. Causality: An excess of malonic acid (1.5 eq) is used to drive the equilibrium forward and compensate for any premature decarboxylation.

-

Catalyst Addition: Add catalytic piperidine dropwise.

-

Reflux: Heat the mixture to 100–110 °C using an oil bath for 2–4 hours. Causality: The elevated temperature is strictly required to overcome the activation energy barrier for the decarboxylation step. The reaction is complete when CO₂ evolution (bubbling) ceases.

-

Quenching: Allow the mixture to cool to room temperature, then pour it slowly into a beaker containing crushed ice and dilute Hydrochloric Acid (HCl, 2M). Causality: The HCl neutralizes the pyridine, converting it into water-soluble pyridinium chloride. This sudden change in solubility forces the water-insoluble cinnamic acid to precipitate out of solution rapidly.

-

Isolation: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash thoroughly with cold distilled water to remove residual pyridine and unreacted malonic acid.

Protocol B: Green Microwave-Assisted Synthesis

This protocol utilizes aqueous conditions and microwave irradiation to drastically reduce reaction times and eliminate toxic pyridine[4].

Reagents: Substituted benzaldehyde (1.0 eq), Malonic acid (1.0 eq), Tetrabutylammonium bromide (TBAB, 0.5 eq), K₂CO₃ (0.5 eq), Distilled water.

-

Mixture Preparation: In a microwave-safe vessel, combine the aldehyde, malonic acid, TBAB, and K₂CO₃ in distilled water. Causality: TBAB acts as a phase-transfer catalyst. Because the organic aldehyde is insoluble in water, TBAB facilitates the transport of the reactive enolate across the aqueous-organic phase boundary, enabling the reaction to occur.

-

Microwave Irradiation: Irradiate the mixture in a laboratory microwave reactor (e.g., 600W–900W) for 3–6 minutes. Causality: Microwave irradiation provides rapid, uniform volumetric heating, accelerating both the condensation and decarboxylation steps simultaneously.

-

Acidification: Cool the vessel, then acidify the aqueous mixture with dilute HCl until the pH reaches ~2, triggering the precipitation of the cinnamic acid derivative. Filter and wash as described in Protocol A.

Caption: Experimental workflow for cinnamic acid derivative synthesis.

Quantitative Data & Yield Analysis